

Application Note: 2-Hydroxy-4,5-dimethoxybenzaldehyde in Advanced Dye Synthesis

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Compound of Interest

Compound Name: 2-Hydroxy-4,5-dimethoxybenzaldehyde

Cat. No.: B111897

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Introduction: The Versatility of a Key Intermediate

2-Hydroxy-4,5-dimethoxybenzaldehyde is a pivotal intermediate in the synthesis of a diverse range of high-performance dyes.^[1] Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two methoxy substituents, provides multiple sites for chemical modification. This allows for the construction of complex chromophoric systems with tailored absorption spectra, enhanced stability, and specific affinities for various substrates. The strategic placement of the hydroxyl and methoxy groups on the benzene ring influences the electron density and, consequently, the reactivity of the aldehyde, making it a valuable building block for sophisticated dye molecules. This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the utilization of **2-Hydroxy-4,5-dimethoxybenzaldehyde** in the synthesis of Schiff base and azo dyes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of **2-Hydroxy-4,5-dimethoxybenzaldehyde**

Property	Value	Reference
Molecular Formula	C9H10O4	[2]
Molecular Weight	182.17 g/mol	[2]
Appearance	White to pink solid	[1]
Melting Point	Not specified	[1]
Boiling Point	Not specified	
Purity	≥97.0%	
CAS Number	14382-91-3	[2][3]

Safety and Handling: **2-Hydroxy-4,5-dimethoxybenzaldehyde** is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, it is crucial to handle this compound in a well-ventilated area or a fume hood.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[4][5] In case of contact with skin, wash thoroughly with soap and water. If inhaled, move the person to fresh air.[4][5] For eye contact, rinse cautiously with water for several minutes.[4][5]

Synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde

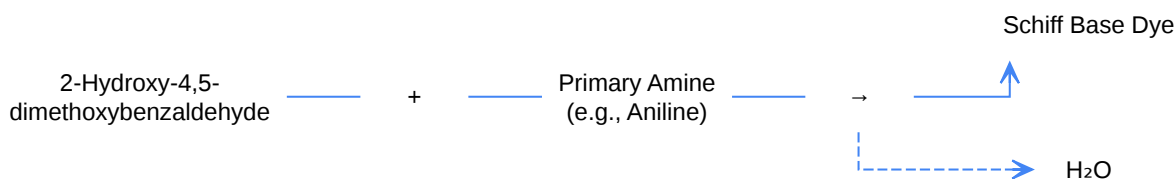
While commercially available, understanding the synthesis of the intermediate itself provides valuable context. Common synthetic routes include the Reimer-Tiemann and Duff formylation reactions of 3,4-dimethoxyphenol.[6] The Duff reaction is often preferred for its potential for higher yields.[6] Another approach involves the methylation of vanillin followed by oxidation.[6]

Application Protocol 1: Synthesis of a Schiff Base Dye

Schiff bases, characterized by the azomethine group ($-C=N-$), are a versatile class of compounds formed from the condensation of primary amines with aldehydes.[7] Those derived from ortho-hydroxy aldehydes, such as **2-Hydroxy-4,5-dimethoxybenzaldehyde**, are of particular interest due to their ability to form stable intramolecular hydrogen bonds and act as effective chelating ligands.

This protocol outlines the synthesis of a novel Schiff base dye via reflux condensation.

Reaction Scheme:



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Caption: General reaction for Schiff base synthesis.

Materials:

Reagent	Molar Mass (g/mol)	Amount (mmol)	Mass/Volume
2-Hydroxy-4,5-dimethoxybenzaldehyde	182.17	10	1.82 g
Aniline (example primary amine)	93.13	10	0.93 g (0.91 mL)
Absolute Ethanol	-	-	40-50 mL
Glacial Acetic Acid (catalyst)	60.05	Catalytic	A few drops

Equipment:

- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Buchner funnel and filter paper
- Beakers and standard laboratory glassware

Procedure:

- **Dissolution:** In the 100 mL round-bottom flask, dissolve 1.82 g (10 mmol) of **2-Hydroxy-4,5-dimethoxybenzaldehyde** in approximately 20-30 mL of absolute ethanol. In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 20 mL of absolute ethanol.
- **Mixing and Catalysis:** Add the aniline solution to the aldehyde solution while stirring continuously. Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.^[7]
- **Reflux:** Attach the reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours.^[7]
- **Precipitation and Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base dye will often precipitate out of the solution. If necessary, the solution can be cooled further in an ice bath to maximize precipitation.
- **Filtration:** Collect the solid product by vacuum filtration using a Buchner funnel.^[7]
- **Washing and Drying:** Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven or air-dry to a constant weight.

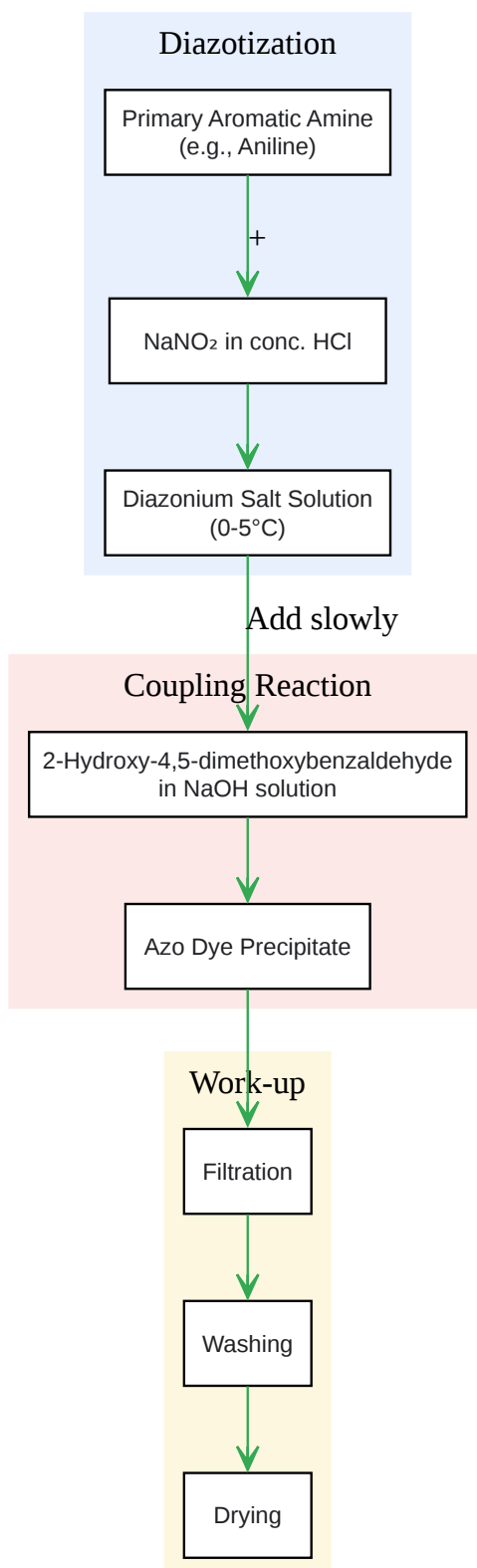
Characterization: The synthesized Schiff base dye should be characterized by standard analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure. The color and spectroscopic properties (UV-Vis) should also be recorded.

Application Protocol 2: Synthesis of an Azo Dye

Azo dyes, containing the -N=N- functional group, constitute one of the largest and most important classes of industrial dyes.^[8] The synthesis typically involves two key steps:

diazotization of a primary aromatic amine and subsequent coupling with an electron-rich coupling component. In this protocol, **2-Hydroxy-4,5-dimethoxybenzaldehyde** will act as the coupling component.

Workflow Diagram:



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Caption: Workflow for Azo Dye Synthesis.

Materials:

Reagent	Molar Mass (g/mol)	Amount (mmol)	Mass/Volume
Aniline (example primary amine)	93.13	10	0.93 g (0.91 mL)
Sodium Nitrite (NaNO ₂)	69.00	10	0.69 g
Concentrated Hydrochloric Acid (HCl)	36.46	-	~3 mL
2-Hydroxy-4,5-dimethoxybenzaldehyde	182.17	10	1.82 g
Sodium Hydroxide (NaOH)	40.00	-	~1 g
Deionized Water	-	-	As needed
Ice	-	-	As needed

Equipment:

- Beakers (50 mL, 100 mL, 250 mL)
- Magnetic stirrer and stir bar
- Ice bath
- Glass stirring rod
- Buchner funnel and filter paper

Procedure:

- Preparation of Diazonium Salt:

- In a 100 mL beaker, dissolve 0.93 g (10 mmol) of aniline in a mixture of 2.5 mL of concentrated HCl and 10 mL of deionized water. Cool the solution to 0-5°C in an ice bath.
- In a separate 50 mL beaker, dissolve 0.69 g (10 mmol) of sodium nitrite in 5 mL of cold deionized water.
- Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature remains between 0-5°C. The formation of the diazonium salt is indicated by a slight color change.[\[8\]](#)
- Preparation of Coupling Component Solution:
 - In a 250 mL beaker, dissolve 1.82 g (10 mmol) of **2-Hydroxy-4,5-dimethoxybenzaldehyde** in approximately 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution in an ice bath.
- Coupling Reaction:
 - Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[\[8\]](#) A colored precipitate of the azo dye should form immediately.
 - Continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure complete coupling.
- Isolation and Purification:
 - Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
 - Wash the solid dye with cold deionized water to remove any unreacted salts and starting materials.
 - The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
 - Dry the purified dye to a constant weight.

Characterization: The synthesized azo dye should be characterized using FT-IR, ¹H-NMR, and UV-Visible spectroscopy to confirm its structure and determine its color properties.

Conclusion

2-Hydroxy-4,5-dimethoxybenzaldehyde is a highly valuable and versatile intermediate for the synthesis of a wide range of dyes. The protocols provided herein for the synthesis of Schiff base and azo dyes demonstrate straightforward and adaptable methods for creating novel colorants. The unique electronic and steric properties imparted by the hydroxyl and methoxy groups on the benzaldehyde ring offer significant opportunities for fine-tuning the properties of the final dye molecules. By following these detailed procedures and adhering to the necessary safety precautions, researchers can effectively utilize this key intermediate in their dye development programs.

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